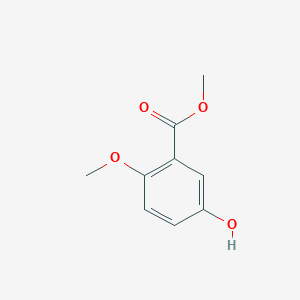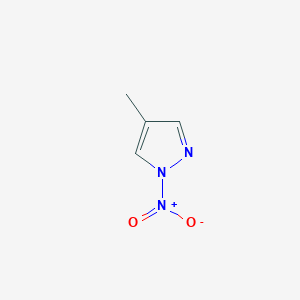
Methyl 5-hydroxy-2-methoxybenzoate
Descripción general
Descripción
Methyl 5-hydroxy-2-methoxybenzoate is a natural product found in Nicotiana tabacum . It has a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol . The IUPAC name for this compound is methyl 5-hydroxy-2-methoxybenzoate .
Synthesis Analysis
While specific synthesis methods for Methyl 5-hydroxy-2-methoxybenzoate were not found in the search results, a related compound, methyl 2-hydroxy-4-(5-methoxy-thiophen-2-yl)benzoate, was synthesized in a study .
Molecular Structure Analysis
The molecular structure of Methyl 5-hydroxy-2-methoxybenzoate can be represented by the canonical SMILES string: COC1=C(C=C(C=C1)O)C(=O)OC . This structure can be viewed in 2D or 3D formats .
Physical And Chemical Properties Analysis
Methyl 5-hydroxy-2-methoxybenzoate has a molecular weight of 182.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 182.05790880 g/mol . The topological polar surface area of the compound is 55.8 Ų .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Methyl 5-hydroxy-2-methoxybenzoate: is utilized in the enantioselective synthesis of bioactive natural products. This process is crucial for creating substances with specific configurations, which can be vital for the biological activity of the compounds .
Synthesis of Vibralactone
This compound has been employed in the synthesis of vibralactone, a natural product known for its bioactivity. The synthesis involves complex organic reactions where Methyl 5-hydroxy-2-methoxybenzoate serves as a key precursor .
Propiedades
IUPAC Name |
methyl 5-hydroxy-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWSXCKPJLMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343784 | |
| Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-2-methoxybenzoate | |
CAS RN |
87513-63-1 | |
| Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)








